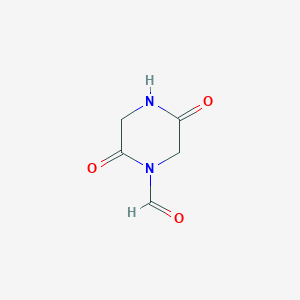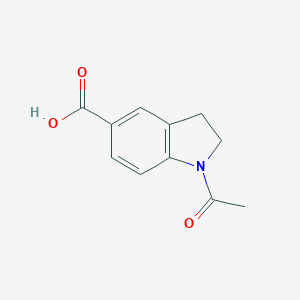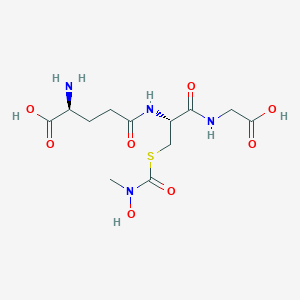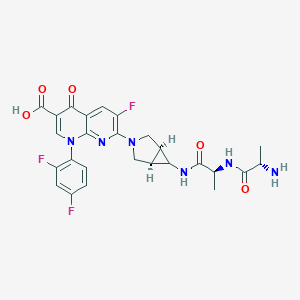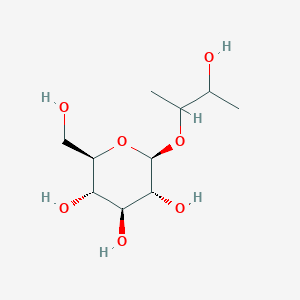
3-beta-D-Glucopyranosyloxy-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-beta-D-Glucopyranosyloxy-2-butanol, also known as GABA-glucose, is a natural compound found in various plants, including tea leaves and bamboo shoots. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 3-beta-D-Glucopyranosyloxy-2-butanol involves the activation of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. GABA receptors are responsible for inhibiting the transmission of nerve impulses in the brain, leading to a calming effect. 3-beta-D-Glucopyranosyloxy-2-butanol binds to these receptors and enhances their activity, resulting in a more potent calming effect.
生化和生理效应
3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce stress and anxiety levels, improve cognitive function, and enhance sleep quality. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
实验室实验的优点和局限性
One of the significant advantages of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have a high bioavailability, which means that it can be easily absorbed and utilized by the body. However, one of the limitations of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its high cost, which can limit its widespread use.
未来方向
There are several future directions for the research and development of 3-beta-D-Glucopyranosyloxy-2-butanol. One of the areas of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-cancer properties, and further research is needed to investigate its potential as a cancer treatment. Finally, the development of cost-effective synthesis methods for 3-beta-D-Glucopyranosyloxy-2-butanol could lead to its widespread use in various applications.
Conclusion:
In conclusion, 3-beta-D-Glucopyranosyloxy-2-butanol is a natural compound with significant potential applications in the field of medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-beta-D-Glucopyranosyloxy-2-butanol and its applications in various fields.
合成方法
The synthesis of 3-beta-D-Glucopyranosyloxy-2-butanol involves the enzymatic reaction between glutamate decarboxylase (GAD) and UDP-glucose. This reaction results in the formation of 3-beta-D-Glucopyranosyloxy-2-butanol, which can be isolated and purified using various chromatographic techniques. The yield of 3-beta-D-Glucopyranosyloxy-2-butanol synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
科学研究应用
3-beta-D-Glucopyranosyloxy-2-butanol has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the significant applications of 3-beta-D-Glucopyranosyloxy-2-butanol is its use as a natural food additive to enhance the flavor and nutritional value of food. 3-beta-D-Glucopyranosyloxy-2-butanol has also been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
CAS 编号 |
146763-54-4 |
|---|---|
产品名称 |
3-beta-D-Glucopyranosyloxy-2-butanol |
分子式 |
C10H20O7 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1 |
InChI 键 |
ZLXYJEYKAQYNPV-OEUNVOOHSA-N |
手性 SMILES |
CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
规范 SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
同义词 |
3-beta-D-glucopyranosyloxy-2-butanol 3-glucopyranosyloxy-butanol-2 3-GPXBT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
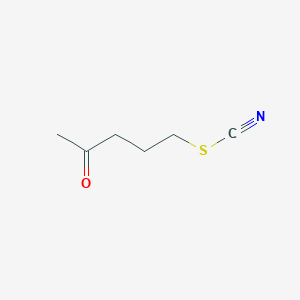
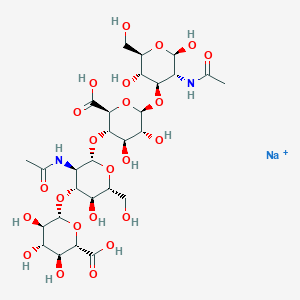
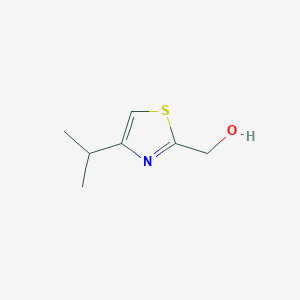
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
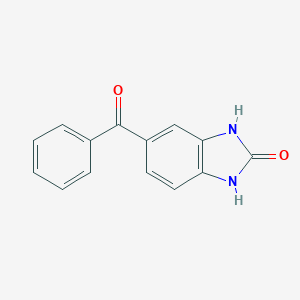
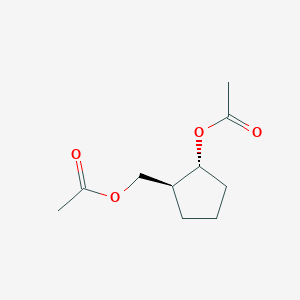
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
